2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-6-(4-fluorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2S/c19-14-2-1-3-16(10-14)23-18-13(11-21)6-9-17(22-18)12-4-7-15(20)8-5-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHUWGLFBMOZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution at Position 2
A widely reported approach involves substituting a halogen atom at position 2 of a pre-formed nicotinonitrile scaffold with 3-chlorothiophenol. For example, 2-chloro-6-(4-fluorophenyl)nicotinonitrile serves as a precursor, reacting with 3-chlorothiophenol under basic conditions.
Reaction Conditions :
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
- Temperature : 80–100°C for 6–12 hours.
Mechanistic Insight :
The electron-withdrawing nitrile and 4-fluorophenyl groups activate the pyridine ring toward nucleophilic attack. The thiolate ion (generated via deprotonation of 3-chlorothiophenol) displaces the chloride, forming the C–S bond.
Limitations and Side Reactions
Competing hydrolysis of the nitrile group may occur under prolonged heating, necessitating anhydrous conditions. Additionally, steric hindrance from the 4-fluorophenyl group can reduce substitution efficiency.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Position 6 Functionalization
The 4-fluorophenyl group is often introduced via Suzuki coupling. A boronic acid derivative (e.g., 4-fluorophenylboronic acid) reacts with a halogenated pyridine intermediate.
Example Protocol :
C–S Bond Formation via Ullmann-Type Coupling
Copper-catalyzed coupling between 2-bromonicotinonitrile and 3-chlorothiophenol offers an alternative route.
Conditions :
- Catalyst : Copper(I) iodide (CuI).
- Ligand : 1,10-Phenanthroline.
- Solvent : Dimethyl sulfoxide (DMSO).
- Temperature : 120°C for 24 hours.
Advantages : Avoids pre-functionalized pyridines.
Drawbacks : Moderate yields (50–60%) and ligand cost.
Cyclization Strategies
Hantzsch Pyridine Synthesis Modifications
A convergent route involves cyclizing diketone intermediates with ammonium acetate and nitrile sources.
Synthetic Pathway :
AlCl₃-Mediated Cyclization
Aluminum chloride (AlCl₃) facilitates Friedel-Crafts-type reactions between chloronicotinonitriles and arylthiols.
Protocol :
- Substrate : 2,6-Dichloronicotinonitrile.
- Reagents : 3-Chlorothiophenol, 4-fluorophenylboronic acid.
- Conditions : AlCl₃ in 1,2-dichloroethane at 80–90°C.
Mechanism : AlCl₃ activates the pyridine ring for sequential electrophilic substitutions.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| SNAr | 65–78 | Basic, 80–100°C | High regioselectivity | Nitrile hydrolysis risk |
| Suzuki Coupling | 70–85 | Pd catalysis, 90°C | Scalability | Requires halogenated precursors |
| Ullmann Coupling | 50–60 | Cu catalysis, 120°C | Direct C–S bond formation | Low yield, expensive ligands |
| AlCl₃ Cyclization | 55–65 | Lewis acid, 80–90°C | Convergent synthesis | Harsh conditions, byproduct formation |
Industrial-Scale Considerations
Cost-Efficiency
Suzuki coupling, despite higher catalyst costs, is preferred for scalability and reproducibility. Bulk pricing for 4-fluorophenylboronic acid (~$200/kg) makes this route viable.
Purification Challenges
Chromatography is often required due to residual palladium or copper catalysts. Recrystallization from ethyl acetate/petroleum ether mixtures improves purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
This compound has the molecular formula . It features a unique structure characterized by:
- A chlorophenyl group that enhances its biological activity.
- A fluorophenyl group which contributes to its lipophilicity.
- A nitrile group attached to a pyridine ring, providing potential for various chemical reactions.
Chemistry
In the field of chemistry, 2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile serves as a crucial building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including:
- Synthesis of pharmaceuticals : It is utilized in drug discovery processes to create new therapeutic agents.
- Development of agrochemicals : The compound's structure is conducive for creating pesticides and herbicides with enhanced efficacy.
Biology
Research into the biological activities of this compound has revealed potential applications in:
- Antimicrobial properties : Studies indicate that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics.
- Anticancer activity : Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation, potentially leading to new cancer therapies.
Medicine
The compound is under investigation for its therapeutic effects, particularly in:
- Targeting specific molecular pathways : Research focuses on how it can modulate enzyme activity linked to various diseases.
- Drug development : It is being explored as a lead compound in developing treatments for conditions such as cancer and infectious diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of this compound. Researchers found that the compound exhibited significant cytotoxicity against various cancer cell lines, particularly through the inhibition of specific kinases involved in cell cycle regulation. The findings suggest its potential as a lead compound for developing targeted cancer therapies.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of this compound was assessed against both gram-positive and gram-negative bacteria. Results indicated that it displayed moderate to high inhibition zones, suggesting its utility as a scaffold for developing novel antibiotics.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Sulfanyl Group Modifications : Ethylsulfanyl () reduces steric bulk compared to aromatic sulfanyl groups, possibly enhancing solubility but weakening π-π interactions.
- Acidity : The nitrile group contributes to acidity (pKa ~-1.86 in ), which may influence ionization under physiological conditions.
Physicochemical Properties
- Density and Boiling Points : Analogous compounds exhibit densities ~1.36 g/cm³ () and boiling points near 591°C (predicted). The target compound’s fluorine substituent may lower boiling point slightly due to reduced van der Waals interactions compared to chlorine.
- Solubility : Fluorine’s electronegativity enhances polarity, likely improving aqueous solubility relative to chlorinated analogs .
Biological Activity
2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.
The chemical structure of this compound includes a pyridine ring substituted with a thiol group and two aromatic rings. The molecular formula is , and its molecular weight is approximately 308.79 g/mol. The presence of the chlorophenyl and fluorophenyl groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing thiol groups have been shown to possess moderate to good activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | Moderate | Good |
| This compound | TBD | TBD |
Anticancer Activity
In addition to antimicrobial properties, there is a growing body of evidence suggesting that similar compounds may have anticancer effects. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways . The specific mechanisms often involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Oxidative Stress Induction : The generation of ROS can disrupt cellular homeostasis, leading to cell death.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways critical for cell survival.
Case Studies
A notable study evaluated the efficacy of a related compound in treating infections caused by resistant bacterial strains. Results showed a significant reduction in bacterial load in infected models treated with the compound, highlighting its potential as an alternative therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile?
- Methodology :
- Core Formation : Start with a pyridine derivative (e.g., 2-chloronicotinonitrile) to establish the nicotinonitrile backbone via nucleophilic aromatic substitution (NAS) .
- Substituent Introduction :
- 3-Chlorophenylsulfanyl Group : Use a thiolation reaction with 3-chlorobenzenethiol under basic conditions (e.g., KOH/DMSO) at 60–80°C .
- 4-Fluorophenyl Group : Introduce via Suzuki-Miyaura coupling with 4-fluorophenylboronic acid, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/water .
- Optimization : Employ a fractional factorial design (FFD) to screen variables (temperature, solvent, catalyst loading) and reduce experimental runs while maximizing yield .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
